2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide: is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an indole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Amide Formation: The final step involves coupling the oxazole and indole intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the oxazole ring could yield an oxazole carboxylic acid, while reduction of the sulfonyl group could produce a sulfide derivative.
Scientific Research Applications
N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-methoxyphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
- N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Uniqueness
The uniqueness of N-(5-Methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the phenyl ring, for instance, can influence its electronic properties and steric interactions, potentially leading to different biological effects or synthetic utility.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O4S/c1-15-7-9-17(10-8-15)14-30(27,28)20-12-25(19-6-4-3-5-18(19)20)13-22(26)23-21-11-16(2)29-24-21/h3-12H,13-14H2,1-2H3,(H,23,24,26) |
InChI Key |
VYVQOXDPFGYLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.